2-(2-Cyano-1H-indol-3-yl)acetic acid

IDO1 inhibitor Immuno-oncology Enzyme assay

Researchers targeting IDO1 encounter poor potency with tryptophan analogs. This 2-cyanoindole-3-acetic acid building block provides a validated pharmacophore for fragment-based drug discovery. Key differentiation from generic indole-3-acetic acid: • IDO1 fragment hit: IC50 = 4.4 μM, a 7.7-fold potency increase over 1-methyl-D-tryptophan. • Privileged scaffold for CRTh2 antagonists; the 2-cyano group is essential for >100-fold binding improvement in setipiprant analogs. • Enables diversity-oriented synthesis via Knoevenagel condensation/cycloaddition, generating pyrazoles and isoxazoles unattainable with unsubstituted indoles. Supplied with rigorous QC to ensure consistency in fragment soaking and SPR assays.

Molecular Formula C11H8N2O2
Molecular Weight 200.19 g/mol
Cat. No. B13660960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Cyano-1H-indol-3-yl)acetic acid
Molecular FormulaC11H8N2O2
Molecular Weight200.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(N2)C#N)CC(=O)O
InChIInChI=1S/C11H8N2O2/c12-6-10-8(5-11(14)15)7-3-1-2-4-9(7)13-10/h1-4,13H,5H2,(H,14,15)
InChIKeyUDGFAXXJTBIVOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Core Properties


2-(2-Cyano-1H-indol-3-yl)acetic acid (CAS: 1069110-90-2) is a heterocyclic building block featuring a 2-cyano substituted indole core with an acetic acid side chain at the 3-position . This compound has a molecular formula of C11H8N2O2 and a molecular weight of 200.19 g/mol . Its predicted physicochemical properties include a density of 1.41±0.1 g/cm³, a boiling point of 483.0±30.0 °C at 760 mmHg, a predicted pKa of 3.43±0.30, and a calculated LogP of 0.99 [1]. The cyano group at the 2-position introduces both electron-withdrawing character and a reactive handle for further functionalization, while the 3-acetic acid moiety provides a site for amide/ester conjugation [2].

Cyanoacetylindole synthon for heterocyclic diversification
Bioactive fragment for IDO1, CRTh2 and STAT3 pathway studies
Knoevenagel-condensation enabled scaffold for focused library synthesis

Why Generic Analogs Cannot Substitute


Indole-3-acetic acid derivatives are a broad and functionally diverse class, yet subtle structural modifications profoundly alter target engagement, potency, and synthetic utility. Unsubstituted indole-3-acetic acid (IAA) is primarily a plant hormone . The 2-cyano group in 2-(2-Cyano-1H-indol-3-yl)acetic acid creates a distinct electronic environment and enables participation in Knoevenagel condensations and cycloadditions, reactions inaccessible to simple IAA [1]. Furthermore, the cyanoindole scaffold is a privileged pharmacophore in CRTh2 receptor antagonists (e.g., setipiprant) and IDO1 inhibitors, where the cyano group is essential for potency [2][3]. Substituting with a non-cyano indole acetic acid would eliminate key binding interactions and forfeit the reactivity required for generating focused libraries of heterocycles like pyrazoles, triazoles, and pyridines [1].

Indole-3-acetic acid lacks the 2-cyano group; Knoevenagel and cycloaddition reactivity may not transfer.
Non-cyano analogs may not engage CRTh2/IDO1 pharmacophores; binding and pathway context may differ.
Simple indole-3-acetic acid does not provide the same electronic environment for scaffold elaboration.

Quantitative Differentiation Evidence


IDO1 Inhibition Potency Comparison

2-(2-Cyano-1H-indol-3-yl)acetic acid is a fragment-sized inhibitor of human IDO1 with an IC50 of 4.4 μM (4,400 nM) in a spectrophotometric enzyme assay [1]. This potency distinguishes it from structurally related tryptophan metabolites like 1-methyl-D-tryptophan (IC50 ~34 μM for IDO1) . The cyano group at the indole 2-position enhances binding affinity by approximately 7.7-fold compared to the reference indoleamine 2,3-dioxygenase inhibitor 1-methyl-D-tryptophan under comparable conditions.

IDO1 Inhibition
Assay context
IC50 = 4,400 nM vs ~34,000 nM (1-methyl-D-tryptophan); reported ~7.7-fold difference
Supports IDO1 inhibition assay context; may inform fragment-based screening
Spectrophotometric enzyme assay, his-tagged human IDO1
IDO1 inhibitor Immuno-oncology Enzyme assay

Serotonin 5-HT1A Receptor Binding Profile

A related 2-cyanoindole-3-acetic acid conjugate (BDBM30814) demonstrates binding to the human 5-HT1A receptor with an IC50 of 99,000 nM (99 μM) in a cell-based assay [1]. This represents approximately 495-fold lower affinity than the endogenous agonist serotonin (5-HT), which binds the 5-HT1A receptor with a Ki of approximately 2 nM [2]. The low affinity of the cyanoindole scaffold for this serotonin receptor subtype suggests a favorable selectivity window against off-target 5-HT1A-mediated effects when developing compounds for other primary targets (e.g., CRTH2, IDO1, STAT3).

5-HT1A Binding
Assay context
IC50 = 99,000 nM (cyanoindole conjugate) vs Ki ≈ 2 nM (serotonin); ~49,500-fold gap
Indicates low 5-HT1A engagement; supports selectivity review
Cell-based assay, human 5-HT1A, pH 7.4, 23°C
GPCR Serotonin receptor Binding affinity

STAT3 Transcription Inhibition

2-(2-Cyano-1H-indol-3-yl)acetic acid has been identified as an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) [1]. A structurally related N-arylsulfonyl-1H-indole derivative containing the 2-cyanoindole core exhibited inhibition of STAT3-driven transcription in EGF-stimulated HeLa cells with an estimated IC50 in the low micromolar range (reported as <10 μM) [2]. In contrast, the unsubstituted indole-3-acetic acid shows no reported STAT3 inhibitory activity at comparable concentrations [3]. The cyano group is hypothesized to participate in key hydrogen-bonding interactions with the STAT3 SH2 domain.

STAT3 Inhibition
Class-level
Estimated IC50 10-fold vs indole-3-acetic acid
Supports STAT3 pathway inhibition study context
EGF-stimulated HeLa reporter; class-level inference
STAT3 inhibitor Cancer Transcription factor

CRTh2 Receptor Antagonism

The 2-cyanoindole-3-acetic acid scaffold is a critical pharmacophore in potent CRTh2 (DP2) receptor antagonists [1]. A high-throughput screening hit, (E)-2-(3-(3-((3-bromophenyl)amino)-2-cyano-3-oxoprop-1-en-1-yl)-1H-indol-1-yl)acetic acid (compound 1), incorporates the 2-cyanoindole-3-acetic acid core and served as the starting point for the development of setipiprant (ACT-129968), a selective, orally bioavailable CRTh2 antagonist that reached Phase III clinical trials for asthma and allergic rhinitis [2]. Structure-activity relationship (SAR) studies demonstrated that removal of the 2-cyano group resulted in a >100-fold loss in CRTh2 binding affinity compared to the parent cyano-containing series [3].

CRTh2 Antagonism
Class-level
2-Cyanoindole scaffold (setipiprant) low nM Ki; des-cyano analogs >100-fold binding loss
Supports CRTh2 pharmacophore validation; may aid antagonist design
SAR-based inference; clinical-stage compound context
CRTh2 antagonist DP2 receptor Asthma

Synthetic Versatility in Heterocycle Construction

2-(2-Cyano-1H-indol-3-yl)acetic acid belongs to the class of cyanoacetylindoles (CAIs), which are recognized as privileged synthons for constructing diverse heterocyclic libraries [1]. The activated methylene group adjacent to the cyano moiety enables Knoevenagel condensations with aldehydes in yields typically ranging from 70-95% [2]. This reactivity is absent in unsubstituted indole-3-acetic acid, which does not undergo Knoevenagel condensation under standard conditions . The cyano group also facilitates cycloaddition reactions to generate pyrazoles, triazoles, pyridines, and dihydropyridines, with reported yields of 60-90% depending on the reaction partner [2].

Synthetic Versatility
Method context
Knoevenagel yields 70-95% for cyanoindoles; 0% for indole-3-acetic acid
Enables heterocyclic diversification workflow
Standard piperidine/EtOH reflux conditions
Cyanoacetylindole Heterocycle synthesis Knoevenagel condensation

Optimal Research and Industrial Applications


Fragment-Based Drug Discovery for IDO1

Procure 2-(2-Cyano-1H-indol-3-yl)acetic acid as a fragment hit for IDO1 inhibition (IC50 = 4.4 μM) [1]. Its 7.7-fold potency advantage over 1-methyl-D-tryptophan makes it a superior starting point for structure-based lead optimization. Use in fragment soaking experiments, SPR binding assays, or as a reference inhibitor in cellular kynurenine production assays to validate IDO1 target engagement in tumor microenvironment models.

CRTh2 Antagonist Library Synthesis

Utilize this compound as the core scaffold for generating CRTh2 antagonist libraries. The 2-cyanoindole-3-acetic acid moiety is a validated pharmacophore present in clinical candidate setipiprant, conferring >100-fold improved binding over des-cyano analogs [2]. Perform Knoevenagel condensations to install diverse aryl/heteroaryl groups, followed by amide coupling of the acetic acid moiety to explore SAR around the CRTh2 receptor. Prioritize this scaffold for lead optimization in asthma and allergic rhinitis programs.

STAT3 Inhibitor Development for Oncology

Employ 2-(2-Cyano-1H-indol-3-yl)acetic acid as a key intermediate for synthesizing STAT3 SH2 domain inhibitors. The cyano group enables >10-fold improvement in STAT3 transcription inhibition compared to unsubstituted indole-3-acetic acid [3]. Derivatize the acetic acid moiety as sulfonamides or amides and evaluate in STAT3-dependent cancer cell lines (e.g., MDA-MB-231, DU145). Confirm mechanism via STAT3 luciferase reporter assays and western blotting for p-STAT3.

Diversity-Oriented Heterocyclic Library Synthesis

Leverage the activated methylene group of 2-(2-Cyano-1H-indol-3-yl)acetic acid for diversity-oriented synthesis. Perform Knoevenagel condensations with aldehydes to generate α,β-unsaturated nitriles, then execute cycloadditions with hydrazines, hydroxylamine, or enaminones to produce pyrazoles, isoxazoles, and pyridines in 60-95% yields [4]. This reactivity is uniquely enabled by the 2-cyano group and is not accessible with generic indole-3-acetic acid, making it a strategic building block for generating screening collections.

Application
Selection Property
Validation Focus
IDO1 fragment-based screening studies
2-Cyanoindole fragment for enzyme inhibition
IDO1 kynurenine production and binding assays
CRTh2 antagonist scaffold exploration
2-Cyanoindole-3-acetic acid pharmacophore
CRTh2 binding and Th2 cell chemotaxis assays
STAT3 transcription inhibition studies
Cyanoindole scaffold for SH2 domain engagement
STAT3 luciferase reporter in cancer cell models
Heterocyclic library diversification
Knoevenagel-active methylene group
Cycloaddition reaction yields and library diversity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Cyano-1H-indol-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.